molecular formula C17H12O3S B2355610 2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone CAS No. 130836-94-1

2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone

Cat. No.: B2355610
CAS No.: 130836-94-1
M. Wt: 296.34
InChI Key: GVELRLRVXCMVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone is a synthetic organic compound with the molecular formula C17H12O3S It is a derivative of naphthoquinone, characterized by the presence of a thienyl group and a methyl group attached to the naphthoquinone core

Scientific Research Applications

2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone has several scientific research applications:

    Chemistry: It is used as a precursor

Safety and Hazards

The safety data sheet for 2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to not breathe dust/fume/gas/mist/vapours/spray, not to eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone typically involves multi-step reactions. One common synthetic route includes the following steps :

    Bromination: The starting material undergoes bromination using bromine in carbon tetrachloride (CCl4) under reflux conditions for 40 minutes.

    Ether Extraction: The reaction mixture is then treated with ether for 5 minutes.

    Base Treatment: The intermediate product is treated with potassium hydroxide (KOH) to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-oxo-2-(thienyl)ethyl)naphthoquinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The thienyl and methyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Properties

IUPAC Name

2-methyl-3-(2-oxo-2-thiophen-2-ylethyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3S/c1-10-13(9-14(18)15-7-4-8-21-15)17(20)12-6-3-2-5-11(12)16(10)19/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVELRLRVXCMVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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